8-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}quinoline
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Overview
Description
8-{8-Azabicyclo[321]oct-2-ene-8-sulfonyl}quinoline is a complex organic compound that features a unique bicyclic structure
Mechanism of Action
Target of Action
The compound “8-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}quinoline” is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities . .
Mode of Action
Tropane alkaloids are known to interact with various receptors and enzymes, influencing neurotransmission and other biological processes .
Biochemical Pathways
Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmitters .
Result of Action
Given its structural similarity to tropane alkaloids, it may have similar effects, such as influencing neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}quinoline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the bicyclic core, followed by sulfonylation and subsequent attachment of the quinoline moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
8-{8-Azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the quinoline or bicyclic moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the quinoline or bicyclic structures.
Scientific Research Applications
8-{8-Azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]oct-2-ene: Shares the bicyclic core but lacks the sulfonyl and quinoline groups.
Quinoline derivatives: Compounds with similar quinoline structures but different substituents.
Tropane alkaloids: Natural products with a similar bicyclic structure.
Uniqueness
8-{8-Azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}quinoline is unique due to the combination of its bicyclic core, sulfonyl group, and quinoline moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
8-(8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-21(20,18-13-6-2-7-14(18)10-9-13)15-8-1-4-12-5-3-11-17-16(12)15/h1-6,8,11,13-14H,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOONQLKNUGNUOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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